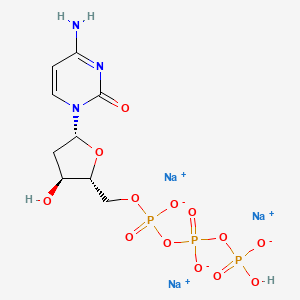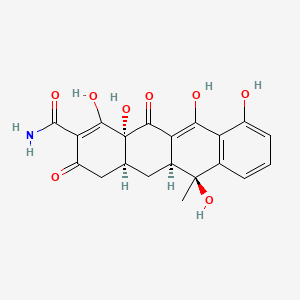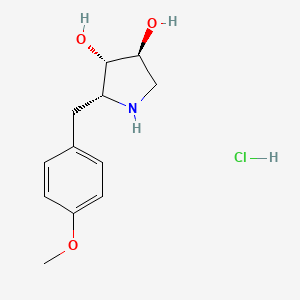
Dexnafenodone Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexnafenodone Hydrochloride, also known as LU-43706, is a dual of adrenergic receptor antagonist and serotonin uptake inhibitor potentially for the treatment of major depressive disorder.
Aplicaciones Científicas De Investigación
Impact on Sleep and REM Activity
Dexnafenodone hydrochloride has been studied for its effects on sleep, particularly REM sleep and electromyographic (EMG) activity during sleep. In a placebo-controlled study, dexnafenodone, along with imipramine, was found to significantly suppress REM sleep after both acute and repeated administration. This suppression led to increased REM sleep latencies. The study also noted an increase in tonic EMG activity during sleep, indicating a potential influence of dexnafenodone on muscle tone regulation during sleep stages (Jobert, Jähnig, & Schulz, 1999).
Comparison with Other Antidepressants
Another study compared the effects of single and multiple doses of dexnafenodone to those of imipramine and placebo on the sleep of young, healthy volunteers. Dexnafenodone showed substantial inhibition of REM sleep similar to non-sedating tricyclic antidepressants. It indicated a potential for clinical antidepressive activity, given its influence on sleep patterns and its pharmacodynamic profile as an inhibitor of noradrenaline and serotonin reuptake (Schulz, Legler, Jobert, & Greger, 1996).
Neurotoxicity and Serotonin Syndrome
Although not directly about dexnafenodone hydrochloride, studies on related compounds such as dexfenfluramine hydrochloride offer insights into potential hazards like serotonin syndrome and neurotoxicity. Dexfenfluramine, a serotonin agonist, has been associated with the risk of serotonin syndrome, particularly when used with other serotonergic drugs. This information could be pertinent to dexnafenodone's applications due to the similar pathways involved (Schenck & Mahowald, 1996).
Propiedades
Número CAS |
94096-42-1 |
|---|---|
Nombre del producto |
Dexnafenodone Hydrochloride |
Fórmula molecular |
C20H24ClNO |
Peso molecular |
329.868 |
Nombre IUPAC |
(S)-2-(2-(dimethylamino)ethyl)-2-phenyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride |
InChI |
InChI=1S/C20H23NO.ClH/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22;/h3-11H,12-15H2,1-2H3;1H/t20-;/m0./s1 |
Clave InChI |
IFLAOONIDYUCJU-BDQAORGHSA-N |
SMILES |
O=C1[C@](C2=CC=CC=C2)(CCN(C)C)CCC3=C1C=CC=C3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dexnafenodone Hydrochloride; Dexnafenodone HCl; LU-43706; LU 43706; LU43706 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)


